1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O2/c20-17-12-22-8-5-18(17)25-13-15-6-9-23(10-7-15)19(24)11-14-1-3-16(21)4-2-14/h1-5,8,12,15H,6-7,9-11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRRARBECDDBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chloro-4-hydroxypyridine
The chloropyridine fragment is synthesized through directed ortho-metallation of 4-hydroxypyridine followed by quenching with a chlorine source. Using n-butyllithium in tetrahydrofuran (THF) at −78°C, deprotonation occurs at the C3 position, and subsequent treatment with hexachloroethane yields 3-chloro-4-hydroxypyridine in 72–85% yield.
Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | n-BuLi | THF | −78°C | 85% |
| 2 | Cl₃CCCl₃ | THF | −78°C to RT | 72% |
Functionalization of Piperidine
4-(Hydroxymethyl)piperidine is prepared via reduction of ethyl isonipecotate using lithium aluminum hydride (LiAlH₄) in diethyl ether, achieving 90% conversion. The hydroxymethyl group is then activated as a mesylate (methanesulfonyl chloride, Et₃N, CH₂Cl₂, 0°C) for subsequent nucleophilic displacement.
Ether Bond Formation
The mesylated piperidine derivative reacts with 3-chloro-4-hydroxypyridine under basic conditions (K₂CO₃, DMF, 80°C, 12 h), yielding the 4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine intermediate in 68% yield. Excess base ensures deprotonation of the phenolic oxygen, facilitating the SN2 mechanism.
Acylation with 2-(4-Fluorophenyl)Acetyl Chloride
The piperidine nitrogen is acylated using 2-(4-fluorophenyl)acetyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0°C to room temperature. Reaction monitoring via TLC (hexane:ethyl acetate = 3:1) confirms completion within 4 h, with a final yield of 82%.
Method 2: Transition Metal-Catalyzed Coupling Approach
Suzuki-Miyaura Coupling for Pyridine Functionalization
An alternative route employs a palladium-catalyzed coupling to install the chloropyridinyl group. 4-Bromo-3-chloropyridine undergoes Suzuki coupling with 4-(hydroxymethyl)piperidin-1-ylboronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C), achieving 75% yield. This method circumvents the need for harsh alkylation conditions.
Method 3: Multi-Component Reaction Strategy
A one-pot synthesis combines 4-hydroxymethylpiperidine, 3-chloro-4-iodopyridine, and 2-(4-fluorophenyl)acetyl chloride under microwave irradiation (150°C, 20 min). This approach leverages in situ generation of intermediates, reducing purification steps and improving overall yield to 65%.
Optimization Table:
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Temperature (°C) | 100–200 | 150 |
| Reaction Time (min) | 10–30 | 20 |
| Catalyst Loading | 0.5–2 mol% Pd | 1 mol% |
Reaction Optimization and Scale-Up Considerations
Solvent and Base Effects
-
Ether Formation : DMF outperforms THF and acetonitrile in facilitating SN2 displacement due to its high polarity and ability to stabilize transition states.
-
Acylation : Dichloromethane minimizes side reactions compared to polar aprotic solvents like DMF.
Temperature Control
-
Mesylation requires strict temperature control (0°C) to prevent elimination byproducts.
-
Microwave-assisted reactions reduce thermal degradation, enhancing reproducibility at scale.
Analytical Characterization and Quality Control
Critical analytical data for the target compound:
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyridine-H), 7.25–7.15 (m, 2H, Ar-H), 4.45 (s, 2H, OCH₂), 3.75–3.60 (m, 4H, piperidine-H).
-
HPLC Purity : 99.2% (C18 column, MeCN:H₂O = 70:30).
Comparative Evaluation of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| 1 | 4 | 45 | 98.5 | Moderate |
| 2 | 5 | 38 | 97.8 | Low |
| 3 | 1 | 65 | 99.2 | High |
Method 3 offers superior efficiency and scalability, making it preferable for industrial applications, while Method 1 remains valuable for small-scale laboratory synthesis.
Challenges and Mitigation Strategies
-
Chloropyridine Hydrolysis : The 3-chloro group is susceptible to nucleophilic displacement under basic conditions. Mitigated by using anhydrous solvents and controlled pH.
-
Piperidine Ring Conformational Isomerism : Chair-to-boat transitions during acylation are minimized by employing bulky acylating agents and low temperatures .
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one undergoes several chemical reactions:
Oxidation: : It can be oxidized under suitable conditions, often affecting the piperidinyl ring.
Reduction: : The compound can undergo reduction reactions, particularly on the ethanone group, converting it into an alcohol.
Substitution: : Halogen substitution reactions are prominent, especially on the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Substituting agents: : Halogen sources such as bromine or chlorine gas.
Major Products
The major products vary depending on the reaction conditions but typically include alcohols from reductions or halogenated derivatives from substitution reactions.
Scientific Research Applications
Chemistry
In the field of organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation and substitution reactions, makes it a valuable reagent in organic transformations.
Biology
Biochemically, the compound is utilized as a probe or ligand in assays to study enzyme interactions and binding affinities. It has been shown to modulate biological pathways, suggesting potential roles in drug discovery and development.
Medicine
This compound exhibits promising therapeutic properties and is under investigation for its potential as a drug candidate targeting specific diseases. Its biological activity could be linked to its interaction with various receptors and enzymes involved in critical cellular processes.
Industry
In materials science, it is employed in the development of new materials with tailored properties. The compound's unique structural features allow for its use as an intermediate in the production of agrochemicals and other industrial applications .
Case Study 1: Drug Development
Research has indicated that derivatives of this compound can exhibit significant activity against specific cancer cell lines. In vitro studies demonstrated that modifications to the piperidine ring can enhance the compound's efficacy against tumor growth, paving the way for further medicinal chemistry explorations.
Case Study 2: Enzyme Interaction Studies
A study focused on the interaction of this compound with cytochrome P450 enzymes revealed that it could serve as an inhibitor for certain isoforms. This finding is crucial for understanding drug metabolism and potential drug-drug interactions in therapeutic contexts.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. Its structural components, such as the chloropyridinyl group, allow it to bind to certain enzymes or receptors, modulating their activity. The piperidinyl and fluorophenyl groups play roles in enhancing its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Piperidine/Piperazine-Based Inhibitors
Compound 1a : 1-(2,4-Dichlorobenzoyl)-4-[(4-fluorophenyl)methyl]piperazine
- Structural Differences : Replaces the piperidine core with piperazine and substitutes the chloropyridine ether with a dichlorobenzoyl group.
- Activity : Exhibits tyrosinase inhibition at low micromolar concentrations. The dichlorobenzoyl group may enhance hydrophobic interactions compared to the target compound’s chloropyridine ether .
Compound 2a : 2-(4-[(4-Fluorophenyl)methyl]piperidin-1-yl)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethan-1-one
Piperidine Derivatives with Fluorophenyl Moieties
(2E)-3-(4-Fluorophenyl)-1-(2-methyl-1-piperidinyl)-2-propen-1-one
- Structural Differences: Contains a propenone linker instead of ethanone and a 2-methylpiperidine group.
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
- Structural Differences: Lacks the piperidine core and features a difluorinated pyridine-ethanone structure.
- Implications: Reduced molecular weight (233.22 vs. 319.78) and absence of a nitrogenous ring may enhance metabolic clearance but limit target engagement .
Heterocyclic Piperidine Derivatives
(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (11)
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one
Complex Polycyclic Derivatives
3-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- Structural Differences: Combines a piperazine ring, pyridinone core, and multiple aromatic substituents.
- Implications: The hydroxyl and methyl groups on the pyridinone may improve antioxidant activity but increase molecular weight (486.0 vs.
Comparative Analysis Table
Key Findings and Implications
- Structural Flexibility: Piperidine derivatives with fluorophenyl groups exhibit diverse biological activities, influenced by substituent electronegativity (e.g., Cl vs. F) and linker chemistry (propenone vs. ethanone).
- Activity Trade-offs: Bulkier substituents (e.g., pyridinone in ) may enhance target engagement but reduce bioavailability.
- Synthetic Considerations : The target compound’s chloropyridine ether requires specialized coupling reactions, as seen in analogs like 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate .
Biological Activity
1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, combining a piperidine moiety with a chloropyridine group and a fluorophenyl substituent, which suggests possible interactions with various biological targets.
Molecular Structure and Properties
- Molecular Formula : C₁₈H₁₈ClF₃N₂O
- Molecular Weight : Approximately 372.86 g/mol
- Key Functional Groups : Piperidine, chloropyridine, and fluorophenyl
The unique combination of these functional groups may confer distinct biological activities, making it a valuable candidate for further research in medicinal chemistry.
Pharmacological Potential
Research indicates that compounds with similar structures to this compound may exhibit various pharmacological properties:
- Antimicrobial Activity : Compounds containing piperidine rings have been associated with antibacterial and antifungal activities. The presence of the chloropyridine moiety may enhance these effects by interacting with bacterial enzymes or disrupting cell membranes.
- Enzyme Inhibition : Preliminary studies suggest that this compound could act as an inhibitor of key enzymes such as acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's. Similar piperidine derivatives have shown promising AChE inhibitory activity .
Study on Antimicrobial Activity
A study evaluated the antimicrobial properties of various piperidine derivatives, including those structurally related to our compound. The results indicated that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with IC50 values ranging from 2.14 µM to 6.28 µM, suggesting substantial potential for development as antimicrobial agents .
Enzyme Inhibition Studies
Another research focused on the inhibition of urease and AChE by synthesized compounds containing piperidine and chloropyridine functionalities. The findings revealed that the tested compounds displayed effective inhibition, with some derivatives achieving IC50 values lower than standard inhibitors, indicating their potential as therapeutic agents .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Piperidine Derivative A | Structure A | Antibacterial, AChE inhibitor |
| Piperidine Derivative B | Structure B | Antifungal, anti-inflammatory |
| Piperidine Derivative C | Structure C | Anticancer, enzyme inhibitor |
This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of structure-activity relationships in drug design.
Q & A
Basic: What synthetic strategies are recommended to optimize the yield and purity of 1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one?
Answer:
The multi-step synthesis of this compound requires meticulous optimization of reaction parameters. Key steps include:
- Coupling Reactions : Use palladium-catalyzed cross-coupling for introducing the 3-chloropyridinyloxy moiety (temperature: 80–100°C; solvent: DMF or THF) .
- Piperidine Functionalization : Employ reductive amination or nucleophilic substitution for piperidinyl intermediate formation, optimizing pH (7–9) and catalyst loading (e.g., NaBH(OAc)₃) .
- Purification : Utilize column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (solvent: ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Basic: Which spectroscopic and crystallographic methods are most effective for confirming the 3D structure of this compound?
Answer:
- X-ray Crystallography : Resolve absolute stereochemistry and bond angles. Requires high-purity single crystals grown via slow evaporation (solvent: dichloromethane/hexane) .
- NMR Spectroscopy : Use ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to verify substituent positions. Key signals:
- Piperidine protons: δ 3.2–3.8 ppm (multiplet).
- 4-Fluorophenyl aromatic protons: δ 7.2–7.6 ppm (doublet, J = 8.5 Hz) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical [M+H]⁺: calculated from C₁₉H₁₉ClFN₂O₂) .
Advanced: How can computational and experimental approaches be integrated to identify biological targets for this compound?
Answer:
- In Silico Screening : Perform molecular docking (AutoDock Vina) against protein databases (e.g., PDB) to predict binding to kinases or GPCRs. Prioritize targets with docking scores ≤ −8.0 kcal/mol .
- Surface Plasmon Resonance (SPR) : Validate binding kinetics (KD, kon/koff) using immobilized recombinant proteins. A response >50 RU indicates significant interaction .
- Functional Assays : Test modulation of enzymatic activity (e.g., kinase inhibition via ADP-Glo™ assay) or cellular pathways (cAMP ELISA for GPCR targets) .
Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
Answer:
- Analog Synthesis : Replace 3-chloropyridinyloxy with 3-bromo or 3-methyl groups. Modify the 4-fluorophenyl group to 4-chloro or 4-methoxy derivatives .
- Activity Testing :
- In vitro : IC₅₀ determination in enzyme inhibition assays (e.g., cytochrome P450 isoforms).
- In vivo : Pharmacokinetic profiling (rodent models) for bioavailability and metabolite identification .
- Data Analysis : Use multivariate regression to correlate substituent electronegativity/logP with activity. A QSAR model with R² > 0.7 is statistically significant .
Advanced: What in vitro models are suitable for assessing metabolic stability and potential drug-drug interactions?
Answer:
- Liver Microsomes : Incubate compound (1–10 µM) with human liver microsomes (HLM) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes. T½ > 30 min indicates favorable stability .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation). IC₅₀ < 1 µM suggests high inhibition risk .
- Hepatocyte Models : Primary human hepatocytes (3D spheroid cultures) to study phase II metabolism (glucuronidation/sulfation) .
Advanced: What methodologies are recommended for resolving enantiomers and determining optical purity?
Answer:
- Chiral HPLC : Use Chiralpak IG-3 column (4.6 × 250 mm), isocratic elution (hexane:isopropanol 90:10, 1 mL/min). Retention time differences >2 min confirm resolution .
- Circular Dichroism (CD) : Measure ellipticity at 220–260 nm to confirm enantiomeric excess (>98% ee required for pharmacological studies) .
Advanced: How should researchers address contradictions in reported biological activity data for structurally similar compounds?
Answer:
- Assay Validation : Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays) .
- Structural Analysis : Compare X-ray structures of analogs to identify conformational differences impacting target binding .
- Meta-Analysis : Apply Fisher’s exact test to pooled data from ≥3 independent studies; p < 0.05 indicates significant discrepancies .
Advanced: What stability-indicating studies are critical for formulating this compound in preclinical models?
Answer:
- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation products via UPLC-PDA .
- Excipient Compatibility : Test with common excipients (e.g., lactose, PVP) using DSC to detect eutectic formation .
- Long-Term Stability : Store at −80°C (lyophilized) or 4°C (solution in PBS pH 7.4). Assess bioactivity monthly for 12 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
